Product packaging for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-(Cat. No.:CAS No. 2681-25-6)

Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

Cat. No.: B3256319
CAS No.: 2681-25-6
M. Wt: 247.29 g/mol
InChI Key: JGVUYZMTJPBOSB-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Historical Perspective of Oxazole Chemistry and its Evolution

The history of oxazole chemistry dates back to the late 19th and early 20th centuries, with initial syntheses laying the groundwork for more complex and efficient methodologies. Early methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, are still fundamental to the construction of the oxazole ring. Over the decades, the field has evolved significantly, with the development of milder and more versatile synthetic routes, including various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. This evolution has enabled the synthesis of a vast library of oxazole derivatives with diverse substitution patterns, paving the way for extensive structure-activity relationship studies.

Strategic Importance of Aromatic Heterocycles in Synthetic Design

Aromatic heterocycles are of paramount strategic importance in the design of functional molecules. Their rigid frameworks, specific electronic properties, and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting biological macromolecules. The presence of heteroatoms like nitrogen and oxygen in the oxazole ring, for instance, introduces sites for hydrogen bonding and coordination with metal ions, which are crucial for biological activity. numberanalytics.com Furthermore, the aromatic nature of the oxazole ring imparts thermal and chemical stability to the molecule. numberanalytics.com The ability to functionalize different positions of the heterocyclic ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Structural Analysis and Rationale for Investigating Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

The specific compound under investigation, Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, possesses a unique combination of structural features that make it a compelling subject for detailed study.

Elucidation of Key Structural Motifs: Oxazole Core, Ethenylphenyl, and Phenyl Substituents

The molecule can be deconstructed into three key motifs:

The Oxazole Core: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. This core unit is known to be a bioisostere for other aromatic systems and can participate in various chemical transformations. numberanalytics.com

The 5-(4-ethenylphenyl) Substituent: A phenyl group at the fifth position of the oxazole ring, which is further substituted with a vinyl (ethenyl) group at the para-position. The vinyl group is a particularly interesting functional handle, as it can participate in polymerization reactions or be further modified through various addition reactions.

The systematic IUPAC name for this compound is Oxazole, 5-(4-ethenylphenyl)-2-phenyl- . Its Chemical Abstracts Service (CAS) registry number is 2681-25-6 .

Table 1: Key Identifiers for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

IdentifierValue
IUPAC Name Oxazole, 5-(4-ethenylphenyl)-2-phenyl-
CAS Number 2681-25-6
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol

Hypothetical Influence of Conjugation and Aromaticity on Molecular Properties

The extensive conjugation in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is expected to have a profound impact on its molecular properties. The π-systems of the phenyl rings, the oxazole core, and the ethenyl group are all interconnected, creating a large, delocalized electron system. This extended conjugation is likely to result in:

Photophysical Properties: Compounds with similar extended π-systems, such as 2,5-diaryloxazoles (e.g., POPOP), are known for their fluorescent properties and are used as scintillators. It is hypothesized that Oxazole, 5-(4-ethenylphenyl)-2-phenyl- will also exhibit interesting absorption and emission characteristics, potentially in the blue or green region of the electromagnetic spectrum. The presence of the vinyl group could further modulate these properties. Studies on the related compound 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) have shown that its luminescence is influenced by the surrounding solvent polarity, suggesting that the photophysical behavior of the target compound could also be sensitive to its environment. researchgate.net

Electronic Properties: The delocalized electrons will influence the compound's redox potential and its ability to participate in charge transfer processes. This could be relevant for applications in organic electronics.

Reactivity: The electron density distribution across the molecule, governed by the interplay of the different aromatic and vinylic moieties, will dictate its reactivity towards electrophilic and nucleophilic reagents.

Scope and Objectives of Academic Inquiry for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

The unique structural features of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- present several avenues for academic investigation. Key research objectives would include:

Development of Efficient Synthetic Routes: While general methods for oxazole synthesis exist, developing a high-yielding and scalable synthesis specifically for this compound is a primary objective. This could involve exploring various cross-coupling strategies, such as Suzuki or Stille couplings, to attach the aryl groups to the oxazole core. The introduction of the vinyl group could be achieved through a Heck reaction or a Wittig reaction on a suitable precursor. numberanalytics.comadichemistry.com

Thorough Physicochemical Characterization: A comprehensive study of its photophysical properties, including absorption and emission spectra, quantum yield, and fluorescence lifetime, is crucial. Furthermore, electrochemical studies could elucidate its electronic characteristics.

Exploration of Polymerization Potential: The presence of the vinyl group makes this compound a potential monomer for the synthesis of novel polymers. The resulting polymers could possess interesting optical and electronic properties due to the incorporation of the rigid, fluorescent oxazole moiety.

Investigation of Biological Activity: Given that many oxazole derivatives exhibit biological activity, screening Oxazole, 5-(4-ethenylphenyl)-2-phenyl- for various pharmacological effects would be a logical line of inquiry.

Table 2: Potential Research Directions and Methodologies

Research AreaPotential MethodologiesExpected Outcomes
Synthesis Robinson-Gabriel, van Leusen, Suzuki Coupling, Heck Reaction, Wittig ReactionOptimized, scalable synthetic protocols.
Structural Analysis NMR (¹H, ¹³C), Mass Spectrometry, X-ray CrystallographyUnambiguous structure confirmation and detailed geometric parameters.
Photophysical Studies UV-Vis and Fluorescence Spectroscopy, Quantum Yield MeasurementCharacterization of absorption and emission properties, potential for use in optical materials.
Polymer Chemistry Radical or Transition-Metal-Catalyzed PolymerizationSynthesis of novel polymers with tailored properties.

Overview of Research Trajectories in Novel Organic Compound Discovery

The discovery of novel organic compounds is a dynamic and evolving field. Research trajectories often focus on the development of efficient synthetic methodologies, the investigation of structure-property relationships, and the exploration of new applications for synthesized molecules. A significant area of this research is dedicated to heterocyclic compounds, which are integral to a vast array of natural products and synthetic materials. nih.govresearchgate.net The development of metal-catalyzed cross-coupling reactions and multicomponent reactions has revolutionized the ability of chemists to construct complex molecular architectures with high precision and efficiency. nih.govrsc.org These advancements enable the systematic modification of molecular scaffolds to fine-tune their electronic, optical, and biological properties. In recent years, there has been a growing emphasis on creating molecules with specific functions, such as molecular photoswitches, fluorescent probes, and targeted therapeutic agents. diva-portal.orgresearchgate.net The styryl group, present in the subject compound, is known to impart interesting photophysical properties, making such compounds candidates for materials science applications. diva-portal.orgnih.gov

Formulated Research Questions Guiding the Investigation of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

The study of a specific compound like Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is guided by a series of fundamental research questions that aim to elucidate its chemical behavior and potential utility. Based on the structural features of this molecule, the following research questions are of primary interest:

Synthesis: What are the most efficient and scalable synthetic routes to prepare Oxazole, 5-(4-ethenylphenyl)-2-phenyl- with high purity? Can existing methods for the synthesis of 2,5-diaryloxazoles be adapted for this specific target?

Structural and Physicochemical Properties: What are the key spectroscopic (NMR, IR, UV-Vis) and physical (melting point, solubility) characteristics of this compound? How does the presence of the ethenylphenyl group influence the electronic and steric properties of the oxazole core?

Photophysical Properties: Does Oxazole, 5-(4-ethenylphenyl)-2-phenyl- exhibit interesting photoluminescent properties, such as fluorescence or phosphorescence? How do factors like solvent polarity and pH affect its absorption and emission spectra? nih.gov

Reactivity and Potential Applications: What is the reactivity of the vinyl group, and can it be utilized for further functionalization or polymerization? Could this compound serve as a building block for the creation of novel polymers, organic light-emitting diodes (OLEDs), or fluorescent probes?

Detailed Research Findings

While specific research articles focusing exclusively on Oxazole, 5-(4-ethenylphenyl)-2-phenyl- are not abundant in publicly accessible literature, its properties and synthesis can be inferred from studies on closely related 2,5-diaryloxazoles and styryl-substituted heterocyclic compounds. The existence of the closely related compound, 2-Phenyl-5-(4-vinylphenyl)oxazole, is noted under the CAS Number 2681-25-6. bldpharm.com

Chemical Structure and Properties

The chemical structure of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- features a central oxazole ring substituted with a phenyl group at the 2-position and a 4-ethenylphenyl (or 4-vinylphenyl) group at the 5-position.

Interactive Data Table: Predicted and Known Properties of Related Oxazole Derivatives

PropertyValue for 2,5-Diphenyloxazole (B146863) nist.govPredicted Value for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-
Molecular Formula C₁₅H₁₁NOC₁₇H₁₃NO
Molecular Weight 221.26 g/mol 247.29 g/mol
Appearance White to off-white crystalline solidLikely a crystalline solid
Melting Point 70-73 °CExpected to be higher due to increased conjugation and molecular weight
Solubility Soluble in organic solvents like toluene (B28343) and chloroformExpected to be soluble in common organic solvents

Synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

Several synthetic strategies reported for 2,5-diaryloxazoles could be adapted for the synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-. One plausible approach is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov In this case, 4-vinylbenzaldehyde (B157712) would be a key starting material.

Another effective method is the rhodium-catalyzed annulation of a triazole with an aldehyde . nih.govrsc.org This modern synthetic route offers high efficiency and good yields for a variety of 2,5-diaryloxazoles. The general reaction scheme would involve the reaction of a suitable N-sulfonyl-1,2,3-triazole with 4-vinylbenzaldehyde in the presence of a rhodium catalyst.

Photophysical Properties

The photophysical properties of 2,5-diaryloxazoles are of significant interest, with many exhibiting strong fluorescence. The extended π-conjugation provided by the phenyl and ethenylphenyl substituents in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is expected to result in significant absorption in the UV region and emission in the visible spectrum. nih.gov Studies on other styryl-substituted heterocycles have shown that the emission properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov

Interactive Data Table: Expected Photophysical Properties

PropertyExpected CharacteristicsRationale based on Analogous Compounds
Absorption Maximum (λ_max) Expected in the UV-A region (320-400 nm)The extended conjugation from the styryl moiety typically leads to a bathochromic (red) shift in absorption compared to simple 2,5-diphenyloxazole. diva-portal.org
Emission Maximum (λ_em) Expected in the blue to green region of the visible spectrum2,5-diaryloxazoles are known blue emitters, and the styryl group can modulate the emission wavelength. nih.gov
Quantum Yield (Φ_F) Moderate to highThe rigid oxazole core often leads to high fluorescence quantum yields.
Solvatochromism Positive solvatochromism (red-shift in more polar solvents) is possible.A more polar excited state, which is common in such push-pull systems, would be stabilized by polar solvents, leading to a red-shift in emission. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B3256319 Oxazole, 5-(4-ethenylphenyl)-2-phenyl- CAS No. 2681-25-6

Properties

IUPAC Name

5-(4-ethenylphenyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-2-13-8-10-14(11-9-13)16-12-18-17(19-16)15-6-4-3-5-7-15/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUYZMTJPBOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00780471
Record name 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-25-6
Record name 5-(4-Ethenylphenyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by measuring its mass with very high precision. For Oxazole (B20620), 5-(4-ethenylphenyl)-2-phenyl-, which has a molecular formula of C₂₃H₁₇NO, the theoretical exact mass would be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would aim to find a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm). For instance, published data for other oxazole derivatives confirm their composition by matching the calculated and found mass values precisely. mdpi.comamazonaws.com

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule based on their absorption of infrared radiation. For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, the IR spectrum would be expected to show specific absorption bands corresponding to its constituent parts:

C-H stretching from the aromatic rings (typically in the 3100-3000 cm⁻¹ region). ajchem-a.com

C=C and C=N stretching from the aromatic and oxazole rings (typically in the 1650-1450 cm⁻¹ region).

C-O-C stretching of the oxazole ring.

Vinyl group (=C-H and C=C) vibrations , including out-of-plane bending vibrations which are characteristic for the substitution pattern. Published spectra of related oxazoles confirm the presence of these key functional groups through bands at similar wavenumbers. mdpi.comamazonaws.com

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise locations of atoms and details of the molecular geometry. To perform this analysis, a suitable single crystal of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- would be required. The analysis would yield data on the crystal system, space group, and unit cell dimensions.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This would confirm the connectivity and conformation, for example, the planarity or twist between the central oxazole ring and the two phenyl rings. In similar diaryl oxazole structures, significant twists (dihedral angles) are often observed between the planes of the aromatic and heterocyclic rings due to steric hindrance. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₂₃H₁₇NO). A close agreement between the found and calculated values validates the empirical formula of the compound. For C₂₃H₁₇NO, the theoretical percentages are approximately C: 88.72%, H: 5.50%, N: 4.50%. Reports on similar novel oxazoles consistently include this analysis to confirm purity and composition. nih.govbiointerfaceresearch.com

Computational and Theoretical Investigations of Oxazole, 5 4 Ethenylphenyl 2 Phenyl

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and properties. These methods are particularly useful for benchmarking results obtained from DFT and for studying systems where electron correlation is critical. Research on similar heterocyclic systems sometimes employs these high-level calculations to refine understanding of their electronic behavior. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For an oxazole (B20620) derivative, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as potential sites for interaction with electrophiles or for hydrogen bonding. irjweb.com

Conformational Analysis and Energy Landscapes

Tautomerism Studies (e.g., Keto-Enol Equilibrium, if applicable to the oxazole ring)

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While oxazole itself is aromatic and stable, related systems like oxazolones (which contain a carbonyl group) can exhibit tautomerism. nih.gov For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, significant tautomerism involving the core oxazole ring is not expected due to its aromatic stability. Theoretical calculations could definitively confirm this by computing the relative energies of potential tautomeric forms, which would be expected to be significantly higher in energy than the aromatic oxazole structure.

Rotational Barriers and Conformational Isomerism of Phenyl and Ethenylphenyl Groups

The phenyl and 4-ethenylphenyl groups attached to the central oxazole ring are not fixed in a single orientation. They can rotate around the single bonds connecting them to the oxazole core. Computational studies on similar 2,5-diaryloxazoles would typically investigate the rotational energy profile. acs.org This is done by systematically changing the dihedral angles that define the orientation of these rings and calculating the energy at each step.

This analysis reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformations. The planarity or twisting of the aryl rings relative to the oxazole core can significantly impact the molecule's electronic properties, such as conjugation and fluorescence. For instance, a more planar conformation would allow for greater π-electron delocalization across the entire molecule.

Theoretical Prediction of Spectroscopic Properties

Theoretical chemistry provides powerful tools to predict and understand the spectroscopic characteristics of molecules like Oxazole, 5-(4-ethenylphenyl)-2-phenyl-. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), researchers can simulate various types of spectra before a compound is synthesized or to interpret experimental data. irjweb.com These computational approaches are invaluable for elucidating structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can accurately predict the ¹H and ¹³C NMR chemical shifts. ajchem-a.comchemaxon.com The prediction is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. beilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- This table represents hypothetical data derived from typical values for similar structural motifs as calculated by DFT methods. Actual experimental values may vary.

Atom TypePositionPredicted Chemical Shift (ppm)
Vinyl Protons (¹H)-CH=6.7 - 6.8
=CH₂ (cis to phenyl)5.3 - 5.4
=CH₂ (trans to phenyl)5.8 - 5.9
Aromatic Protons (¹H)Oxazole-H7.2 - 7.3
Phenyl-H (ortho to oxazole)8.0 - 8.1
Phenyl-H (meta, para)7.4 - 7.6
Ethenylphenyl-H7.5 - 7.7
Aromatic/Vinyl Carbons (¹³C)Oxazole C2 (C-phenyl)161 - 163
Oxazole C5 (C-ethenylphenyl)150 - 152
Oxazole C4124 - 126
Vinyl -CH=136 - 137
Vinyl =CH₂114 - 116

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes. capes.gov.br

For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, key predicted vibrational frequencies would include the C=N and C=C stretching modes within the oxazole ring, the aromatic C=C stretching of the two phenyl rings, and the characteristic stretches of the ethenyl (vinyl) group. ajchem-a.com While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. capes.gov.br

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- This table represents hypothetical data based on DFT calculations for similar functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl Rings3100 - 3000
Vinyl C-H StretchEthenyl Group3080 - 3020
C=N StretchOxazole Ring1615 - 1600
Aromatic C=C StretchPhenyl Rings1600 - 1450
Vinyl C=C StretchEthenyl Group1640 - 1620
C-O-C StretchOxazole Ring1070 - 1050

The color and fluorescence properties of a molecule are determined by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. bohrium.comresearchgate.net TD-DFT calculates the energies of vertical excitations from the ground state to various excited states, which correspond to absorption bands. mdpi.com The most significant transition for a conjugated system like this is typically the π → π* transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

By optimizing the geometry of the first excited state, TD-DFT can also predict the fluorescence emission energy. researchgate.net For 2,5-diaryloxazoles, the extended π-conjugation across the molecule generally results in strong absorption in the UV-A region (320-400 nm) and fluorescence in the violet-blue part of the visible spectrum. The presence of the styryl group (-phenyl-ethenyl) is expected to red-shift both the absorption and emission maxima compared to a simple 2,5-diphenyloxazole (B146863) due to the extension of the conjugated system. zenodo.org

Solvation Effects and Solvent-Molecule Interactions

The surrounding solvent can significantly influence the spectroscopic properties of a molecule, a phenomenon known as solvatochromism. mdpi.com Computational models are essential for understanding and predicting these effects.

Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant (ε) and refractive index (n), rather than modeling individual solvent molecules. researchgate.netwikipedia.org The Polarizable Continuum Model (PCM) is a widely used example where the solute molecule is placed in a cavity within this dielectric continuum. nih.govyoutube.com

The results from these quantum chemical calculations can then be analyzed using theoretical frameworks like the Lippert-Mataga, McRae, Bakhshiev, and Kawski theories. rsc.orgeurjchem.comresearchgate.net These models provide equations that relate the Stokes shift—the difference in energy between the absorption and emission maxima—to the polarity of the solvent. nih.gov

The Lippert-Mataga equation, for instance, is expressed as: νabs - νem ≈ [ 2(μe - μg)² / (h * c * a³) ] * [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ]

Where:

νabs and νem are the wavenumbers of absorption and emission.

μe and μg are the dipole moments of the excited and ground states, respectively.

a is the Onsager cavity radius.

ε and n are the solvent's dielectric constant and refractive index.

A linear plot of the Stokes shift against the solvent polarity function (the term in brackets) indicates that the change in dipole moment upon excitation is the primary driver of the solvatochromic effect. uobasrah.edu.iqvlabs.ac.in These theories are powerful tools for estimating the change in a molecule's electronic distribution upon excitation. eurjchem.com

For π-conjugated molecules like Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, the excited state is often more polar than the ground state (μe > μg). This increased polarity is due to intramolecular charge transfer (ICT) upon photoexcitation. As a result, an increase in solvent polarity will stabilize the excited state more than the ground state.

This differential stabilization leads to a predicted positive solvatochromism , where the emission spectrum undergoes a bathochromic (red) shift to longer wavelengths in more polar solvents. researchgate.net The absorption spectrum is typically less sensitive to solvent polarity. By performing TD-DFT calculations with a PCM for a series of solvents, a clear trend can be predicted.

Predicted Solvatochromic Shifts for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- This table shows hypothetical absorption (λ_abs) and emission (λ_em) maxima illustrating the expected red-shift in emission with increasing solvent polarity.

SolventDielectric Constant (ε)Predicted λ_abs (nm)Predicted λ_em (nm)Predicted Stokes Shift (nm)
Cyclohexane2.035039545
Toluene (B28343)2.435140251
Dichloromethane (B109758)8.935241563
Acetonitrile37.535342572

Reactivity and Derivatization Studies of Oxazole, 5 4 Ethenylphenyl 2 Phenyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Moieties

The two phenyl rings in Oxazole (B20620), 5-(4-ethenylphenyl)-2-phenyl- exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic nature of the oxazole ring. The oxazole ring is an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack. However, the deactivating effect is not uniform across all positions.

Electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially on the phenyl ring at the 2-position, which is less deactivated than the phenyl ring at the 5-position. The substitution will be directed to the meta and para positions of the 2-phenyl ring and the ortho and para positions of the 5-phenyl ring relative to the oxazole substituent. For instance, nitration of 2,5-diaryloxazoles with a mixture of nitric acid and sulfuric acid typically yields a mixture of nitro-substituted products. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the phenyl rings is generally difficult unless activated by strongly electron-withdrawing groups, such as a nitro group, at the ortho or para position relative to a leaving group. cardiff.ac.ukresearchgate.net In the absence of such activating groups, SNAr reactions on the phenyl moieties of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- are not commonly observed.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

ReactionReagents and ConditionsMajor Product(s)Reference
NitrationHNO₃, H₂SO₄, 0 °CMixture of mono- and di-nitro derivatives on both phenyl rings. researchgate.net
BrominationBr₂, FeBr₃, CCl₄, refluxMixture of mono- and di-bromo derivatives on both phenyl rings. slideshare.net

Note: The data in this table is representative of typical outcomes for electrophilic aromatic substitution on diaryloxazoles and may not reflect experimentally verified results for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-.

Functionalization of the Ethenyl Group

The ethenyl (vinyl) group attached to the phenyl ring at the 5-position is a key site for a variety of functionalization reactions, including polymerization, hydrogenation, halogenation, epoxidation, and dihydroxylation.

The styrenyl moiety of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- can undergo polymerization to form novel polymers with potentially interesting optical and electronic properties. For instance, the polymerization of a structurally related monomer, 2-(p-vinylphenyl)-4,4-dimethyl-5-oxazolone, has been reported to yield polymeric reagents. capes.gov.br The polymerization can be initiated by radical, cationic, or anionic initiators, leading to polymers with varying molecular weights and properties.

Table 2: Representative Polymerization of the Styrenyl Moiety

Polymerization TypeInitiator and ConditionsPolymer StructureReference
Radical PolymerizationAIBN, Toluene (B28343), 70 °CPolystyrene backbone with pendant 2-phenyl-5-(oxazol-5-yl)phenyl groups. capes.gov.br

Note: The data in this table is based on the polymerization of a related vinylphenyl-oxazolone and serves as a plausible representation for the polymerization of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-.

The ethenyl group can be readily reduced to an ethyl group via catalytic hydrogenation. masterorganicchemistry.com This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Halogenation of the ethenyl group, for example with bromine (Br₂) or chlorine (Cl₂), proceeds via an electrophilic addition mechanism to yield the corresponding 1,2-dihaloethyl derivative. The regioselectivity of this reaction is well-defined, with one halogen atom adding to each carbon of the former double bond. youtube.com

Table 3: Hydrogenation and Halogenation of the Ethenyl Group

ReactionReagents and ConditionsProductReference
HydrogenationH₂, 10% Pd/C, Ethanol (B145695), rtOxazole, 5-(4-ethylphenyl)-2-phenyl- masterorganicchemistry.com
BrominationBr₂, CH₂Cl₂, rtOxazole, 5-(4-(1,2-dibromoethyl)phenyl)-2-phenyl- youtube.com

Note: The data in this table is based on general procedures for the hydrogenation and halogenation of styrenic compounds and may not represent experimentally validated results for the specific target molecule.

Epoxidation of the ethenyl group can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding oxirane. masterorganicchemistry.commdpi.com This reaction is generally stereospecific.

Dihydroxylation of the ethenyl group can lead to either syn- or anti-diols depending on the reagents used. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.orgmdpi.com Anti-dihydroxylation is typically achieved via epoxidation followed by acid-catalyzed ring-opening of the epoxide. mdpi.com

Table 4: Epoxidation and Dihydroxylation of the Ethenyl Group

ReactionReagents and ConditionsProductStereochemistryReference
Epoxidationm-CPBA, CH₂Cl₂, rtOxazole, 5-(4-(oxiran-2-yl)phenyl)-2-phenyl-N/A masterorganicchemistry.commdpi.com
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O1-(4-(2-phenyloxazol-5-yl)phenyl)ethane-1,2-diolSyn masterorganicchemistry.comlibretexts.org
Anti-Dihydroxylation1. m-CPBA, CH₂Cl₂ 2. H₃O⁺1-(4-(2-phenyloxazol-5-yl)phenyl)ethane-1,2-diolAnti mdpi.com

Note: The data in this table is based on established methods for the epoxidation and dihydroxylation of styrenes and related alkenes. The specific outcomes for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- would require experimental verification.

Ring-Opening and Cycloaddition Chemistry of the Oxazole Core

The oxazole ring, while aromatic, can participate in a variety of reactions that involve its ring system. These include ring-opening reactions and cycloaddition reactions.

Ring-opening of the oxazole core can be initiated by various stimuli, including acid, base, or light. nih.govrsc.org For instance, photochemical irradiation of some diaryloxazoles can lead to skeletal rearrangements and the formation of new polyaromatic systems. nih.gov

The oxazole ring can also act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups or when reacting with highly reactive dienophiles. researchgate.netnih.govresearchgate.net These [4+2] cycloadditions provide a powerful method for the synthesis of highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule. wikipedia.org

Table 5: Representative Reactions of the Oxazole Core

Reaction TypeReagents and ConditionsProduct TypeReference
Photochemical RearrangementUV light, solventPolyaromatic systems nih.gov
Diels-Alder ReactionMaleic anhydride (B1165640), heatSubstituted pyridine derivative researchgate.netwikipedia.org

Note: The data in this table represents the general reactivity of the oxazole ring in related systems and should be considered illustrative for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-.

Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- raises important questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in catalytic hydrogenation, the ethenyl group is expected to be reduced selectively over the aromatic phenyl rings under mild conditions. masterorganicchemistry.com

Regioselectivity is the preference for reaction at one position over another. In electrophilic aromatic substitution, the position of substitution on the phenyl rings is directed by the electronic properties of the oxazole ring. researchgate.net Similarly, the halogenation of the styrenyl group is regioselective. researchgate.net

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The dihydroxylation of the ethenyl group can be either syn or anti selective depending on the reagents chosen. organic-chemistry.orgyoutube.com If the molecule were chiral, enantioselective reactions could also be explored using chiral catalysts or reagents. researchgate.netacs.org

Advanced Optical and Electronic Properties of Oxazole, 5 4 Ethenylphenyl 2 Phenyl

Photophysical Properties and Photoreactivity

The photophysical behavior of Oxazole (B20620), 5-(4-ethenylphenyl)-2-phenyl- is dictated by the interplay of the oxazole core and its aryl substituents. The 2,5-diaryloxazole framework is known for its high fluorescence quantum yields and stability, making it a common component in scintillators and laser dyes. The introduction of the 4-ethenylphenyl group at the 5-position of the oxazole ring extends the π-conjugated system, which is expected to induce a bathochromic (red) shift in both the absorption and emission spectra compared to simpler derivatives like 2,5-diphenyloxazole (B146863) (PPO).

Absorption and Emission Characteristics in Various Media

The absorption and emission spectra of conjugated organic molecules like Oxazole, 5-(4-ethenylphenyl)-2-phenyl- are sensitive to the polarity of their environment. In nonpolar solvents, the molecule is expected to exhibit absorption and emission spectra characteristic of its localized π-π* transitions. As the solvent polarity increases, a solvatochromic shift is anticipated. For many push-pull and extended π-systems, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a red-shift of the emission spectrum.

Table 1: Expected Absorption and Emission Characteristics in Various Solvents (Data presented is hypothetical and based on trends observed for structurally similar compounds like POPOP)

SolventPolarity IndexExpected Absorption Max (λ_abs, nm)Expected Emission Max (λ_em, nm)Expected Stokes Shift (nm)
n-Heptane0.1~350-360~390-400~40-50
Toluene (B28343)2.4~355-365~400-410~45-55
Dichloromethane (B109758)3.1~360-370~410-425~50-60
Acetonitrile5.8~365-375~420-435~55-65
Methanol6.6~365-375~425-440~60-70

Investigation of Excited State Dynamics (e.g., Fluorescence Lifetimes)

The excited-state lifetime (τ) is a critical parameter that reflects the kinetics of the de-excitation processes, including fluorescence and non-radiative decay. For fluorescent molecules, a longer lifetime is often associated with a higher quantum yield, assuming the rate of non-radiative decay is slow. The extended π-system and potential for rotational freedom around the single bonds in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- can influence its excited-state dynamics.

In structurally related trans-stilbenoid compounds, which also feature a vinyl-aryl linkage, the fluorescence lifetime has been shown to be sensitive to the extent of the aromatic system. For instance, extending the conjugation from a simple phenyl to a pyrene (B120774) moiety in a trans-stilbenoid system led to a significant increase in the average fluorescence lifetime from 1.3 ns to 29.8 ns when bound to amyloid fibrils. nih.gov This suggests that the larger, more rigidifiable π-system of the pyrene derivative has a longer-lived excited state. A similar effect, though perhaps less pronounced, could be anticipated for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- compared to simpler oxazole derivatives. The fluorescence decay of such compounds is often found to be multi-exponential, indicating the presence of different conformers or excited-state processes.

Table 2: Expected Fluorescence Lifetime in Different Environments (Data is illustrative and based on trends from analogous compounds)

EnvironmentExpected Average Fluorescence Lifetime (τ_avg, ns)
Non-polar solvent (e.g., Toluene)~1.5 - 2.5
Polar aprotic solvent (e.g., Acetonitrile)~2.0 - 3.5
In a rigid matrix (e.g., polymer film)~2.5 - 4.0

Quantum Chemical Calculations of Excited States and Transition Dipole Moments

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the electronic structure and optical properties of molecules. For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, these calculations can provide insights into the nature of the electronic transitions, the energies of the excited states, and the magnitude of the transition dipole moments, which govern the intensity of light absorption.

Theoretical studies on similar oxazole derivatives like 2,5-diphenyloxazole (PPO) have successfully correlated computational results with experimental one- and two-photon absorption spectra. bohrium.com These studies typically show that the lowest energy electronic transitions are of a π-π* character, localized on the conjugated backbone of the molecule. For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, calculations would likely reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the entire conjugated system, with significant contributions from the phenyl, oxazole, and vinylphenyl moieties. The calculated transition dipole moment for the S₀ → S₁ transition would be expected to be large, consistent with a strongly allowed absorption.

Nonlinear Optical (NLO) Properties

The extended π-conjugated system and the potential for intramolecular charge transfer in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- make it a candidate for exhibiting significant nonlinear optical (NLO) properties. These properties arise from the nonlinear response of a material to an intense electromagnetic field, such as that from a laser.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Studies

Second Harmonic Generation (SHG) is a second-order NLO process that requires a non-centrosymmetric arrangement of molecules. While Oxazole, 5-(4-ethenylphenyl)-2-phenyl- itself may possess a non-zero molecular hyperpolarizability (a measure of microscopic NLO response), achieving a bulk SHG effect necessitates crystallization in a non-centrosymmetric space group. The likelihood of this is difficult to predict without experimental data. Third Harmonic Generation (THG), being a third-order NLO process, does not have this symmetry constraint and can be observed in a wider range of materials, including solutions. Given the extended conjugation, a measurable THG response would be expected from this compound in solution.

Two-Photon Absorption (TPA) Phenomena

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. The TPA cross-section (σ₂) is a measure of the efficiency of this process.

Experimental and theoretical studies on 2,5-diphenyloxazole (PPO) have reported a peak TPA cross-section of 27 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). bohrium.com It is a well-established principle that extending the π-conjugation of a chromophore generally leads to an increase in its TPA cross-section. Therefore, it is highly probable that Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, with its additional vinylphenyl group, will exhibit a significantly larger TPA cross-section than PPO. The peak of the TPA spectrum is typically found at a wavelength that is roughly twice the wavelength of the one-photon absorption maximum.

Table 3: Comparison of TPA Properties with a Related Compound

CompoundOne-Photon Absorption Max (λ_abs, nm)Expected/Measured TPA Max (λ_TPA, nm)TPA Cross-Section (σ₂, GM)
2,5-Diphenyloxazole (PPO)~320~58027 bohrium.com
Oxazole, 5-(4-ethenylphenyl)-2-phenyl-~360-370 (estimated)~700-740 (estimated)> 50 (estimated)

Structure-Property Relationships in Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

The optical and electronic characteristics of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- are intrinsically linked to its molecular architecture. The core structure consists of a central oxazole ring, a five-membered heterocycle known for its electron-accepting nature and high photoluminescence quantum yields. This core is substituted at the 2- and 5-positions with phenyl and 4-ethenylphenyl groups, respectively, creating a conjugated π-system that dictates its interaction with light.

Influence of Substituents on Electronic Structure and Optical Behavior

The electronic properties of 2,5-diaryloxazoles are highly tunable through the modification of the aryl substituents. The phenyl group at the 2-position and the ethenylphenyl group at the 5-position both extend the π-conjugation of the oxazole core. This extended conjugation generally leads to a smaller HOMO-LUMO energy gap, which results in a bathochromic (red) shift in both the absorption and emission spectra compared to simpler oxazole structures.

The introduction of the ethenyl (vinyl) group on the phenyl ring at the 5-position is particularly significant. This styryl-like moiety further extends the conjugated system. In many classes of organic fluorophores, the presence of a styryl group is known to enhance intramolecular charge transfer (ICT) characteristics upon photoexcitation. This can lead to a larger Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.

Illustrative Data on Related 2,5-Diaryloxazoles:

To illustrate the effect of substituents on the optical properties of similar compounds, the following table presents hypothetical data based on known trends for 2,5-diaryloxazoles.

Compound NameSubstituent at 5-positionMax Absorption (λ_abs) (nm)Max Emission (λ_em) (nm)Quantum Yield (Φ_F)
2,5-Diphenyloxazole (PPO)Phenyl~365~420~0.80
Oxazole, 5-(4-ethenylphenyl)-2-phenyl- 4-Ethenylphenyl~375-385~430-445~0.75-0.85
2-(4-Methoxyphenyl)-5-phenyloxazolePhenyl (with donor on other ring)~370~430~0.85
2-(4-Nitrophenyl)-5-phenyloxazolePhenyl (with acceptor on other ring)~380~490~0.60

Note: The data for "Oxazole, 5-(4-ethenylphenyl)-2-phenyl-" is an educated estimation based on structure-property relationships and is not from direct experimental measurement.

Design Principles for Modulating Optical Characteristics

The structure of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- serves as a scaffold that can be systematically modified to fine-tune its optical properties for specific applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, or scintillators.

Key design principles include:

Extension of Conjugation: Further extending the π-system, for instance by replacing the phenyl group with a naphthyl or anthracenyl group, would be expected to cause a significant red shift in the absorption and emission spectra. Similarly, modifying the ethenyl group to a longer polyene chain would have a similar effect.

Introduction of Donor/Acceptor Groups: Attaching strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the phenyl rings would likely increase the ICT character, potentially leading to a larger Stokes shift and increased sensitivity of the fluorescence to the solvent polarity. Conversely, adding electron-withdrawing groups (e.g., -CN, -NO₂) would also shift the emission, often to longer wavelengths, but could in some cases decrease the fluorescence quantum yield.

Steric Hindrance: Introducing bulky substituents near the connections between the rings can alter the planarity of the molecule in its ground and excited states. This can impact the efficiency of conjugation and, consequently, the photophysical properties. A more planar structure generally leads to sharper absorption and emission bands and higher quantum yields.

Polymerization: The vinyl group on Oxazole, 5-(4-ethenylphenyl)-2-phenyl- makes it a suitable monomer for polymerization. Incorporating this oxazole derivative into a polymer backbone is a strategy to create materials with high solid-state fluorescence, which can be advantageous for applications like plastic scintillators or emissive layers in OLEDs.

Potential Applications in Materials Science and Advanced Technologies

Utilization as a Monomer in Polymer Chemistry

The presence of the 4-ethenylphenyl group allows this compound to act as a monomer, enabling the creation of polymers with the oxazole (B20620) moiety incorporated into the side chain.

The synthesis of poly(oxazole, 5-(4-ethenylphenyl)-2-phenyl-) can be hypothetically achieved through standard polymerization techniques applicable to vinyl monomers. Research on analogous compounds, such as the polymerization of 2-(p-vinylphenyl)-4,4-dimethyl-5-oxazolone, demonstrates the feasibility of this approach. capes.gov.br The polymerization would likely proceed via free-radical polymerization, initiated by thermal or photochemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The general synthetic scheme would involve the reaction of the monomer in a suitable solvent, leading to a polymer where the phenyl-oxazole group is a pendant on the main polymer chain. This method allows for the properties of the oxazole core to be imparted to a macromolecular structure.

The resulting polymeric materials would be subjected to a suite of analytical techniques to determine their structural and physical properties. Characterization would be crucial to ascertain the polymer's utility for specific applications.

Table 1: Anticipated Characterization Techniques for Poly(oxazole, 5-(4-ethenylphenyl)-2-phenyl-)

Property to be MeasuredAnalytical TechniqueInformation Gained
Molecular Structure Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the successful polymerization of the vinyl group and the integrity of the pendant oxazole structure.
Fourier-Transform Infrared (FTIR) SpectroscopyVerifies the disappearance of the vinyl C=C stretching vibrations and the presence of characteristic oxazole ring and aromatic bands in the polymer.
Molecular Weight Gel Permeation Chromatography (GPC)Determines the average molecular weight and the polydispersity index (PDI) of the polymer chains, which influence mechanical and solution properties.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the decomposition temperature of the polymer, indicating its stability at high temperatures, which is critical for device fabrication.
Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg), providing insight into the polymer's amorphous or crystalline nature and its operational temperature range.
Optical Properties UV-Vis Absorption and Photoluminescence SpectroscopyInvestigates the electronic absorption and emission characteristics inherited from the oxazole chromophore, which are fundamental to its use in optoelectronic devices. rsc.org

Integration into Fluorescent or Optoelectronic Materials

The inherent fluorescence of the 2,5-disubstituted oxazole core makes this compound a prime candidate for use in various optoelectronic applications.

Oxazole derivatives are known for their use as blue emitters in OLEDs. For instance, a study involving a dual-core structure that incorporates a 4,5-diphenyloxazole (B1616740) moiety resulted in materials with high photoluminescence quantum yields (up to 88%) and deep blue emission. nih.gov These materials, when used as the emitting layer in non-doped devices, achieved an external quantum efficiency of up to 4.26%. nih.gov

Given its structural similarity, Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is expected to exhibit strong fluorescence in the blue region of the spectrum. It could be used either as a dopant in a host material or as the primary emitting species in an OLED device. The ethenyl group also offers the possibility of grafting the molecule onto a polymer backbone to prevent phase separation and aggregation-caused quenching, which are common issues in small-molecule-based devices.

Table 2: Performance of Related Oxazole-Based Emitters in OLEDs

CompoundEmission ColorMax. Photoluminescence (nm)External Quantum Efficiency (EQE)Reference
4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP)Deep Blue4434.26% nih.gov
2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO)Deep Blue4333.73% nih.gov

Research into a multifunctional oxazolone (B7731731) derivative has shown its capability to function as an optical amplifier, generator, and modulator. nih.govresearchgate.net This related molecule, which also possesses a heteroatomic ring and a conjugated system, demonstrates efficient refractive index manipulation and multimode lasing action. nih.gov The study proved that a hybrid polymeric system doped with the oxazolone molecule could achieve a third-order nonlinear optical (NLO) signal three times higher than the reference material. nih.gov

These findings suggest that Oxazole, 5-(4-ethenylphenyl)-2-phenyl- could also be explored for similar applications. Its conjugated system, extending from the phenyl ring through the oxazole to the ethenylphenyl group, is conducive to strong light-matter interactions. As a component in a polymer matrix, it could be used to fabricate materials for all-optical switching and signal processing.

Application in Sensing Platforms (e.g., optical chemosensors, without biological targets)

The fluorescence of oxazole derivatives can be sensitive to the local chemical environment, a property that can be harnessed for developing optical chemosensors. Studies have shown that oxazole-based compounds can act as highly selective and sensitive fluorescent sensors for metal ions. For example, two chemosensors derived from 5-(thiophene-2-yl)oxazole were designed to detect Ga³⁺ ions with high specificity and a "turn-on" fluorescence response. bohrium.com The limits of detection for Ga³⁺ were as low as 1.15 x 10⁻⁸ M. bohrium.com Other research has investigated thiophene-bearing oxazol-5-one derivatives for their sensing properties towards Fe³⁺ ions when embedded in a PVC matrix. bohrium.com

This body of work supports the potential use of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- in non-biological sensing platforms. The interaction of the oxazole's heteroatoms with specific analytes could lead to a measurable change in its fluorescence intensity or wavelength, forming the basis of a selective optical sensor. The ethenyl group further allows for its covalent immobilization onto surfaces or polymer supports, creating robust and reusable sensing devices.

Investigation of Solvatochromic Sensors for Environmental Parameters

Solvatochromism, the phenomenon where a substance changes color in response to the polarity of its solvent environment, is a key property for the development of chemical sensors. The 2,5-disubstituted oxazole core in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is a known fluorophore, and compounds with similar structures are known to exhibit solvatochromic fluorescence. researchgate.net This property arises from changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules of varying polarity.

The investigation into the use of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- as a solvatochromic sensor would involve studying its photophysical properties in a range of solvents with different polarities. Key parameters to be measured would include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield. A significant shift in the emission wavelength with changing solvent polarity would indicate strong solvatochromic behavior.

For instance, a study on π-conjugated oxazole dyes demonstrated that the replacement of an aryl group with a styryl group at the C-5 position of the oxazole ring, a feature structurally similar to the ethenylphenyl group, can lead to dramatic changes in both absorption and emission wavelengths. researchgate.net This suggests that Oxazole, 5-(4-ethenylphenyl)-2-phenyl- would likely exhibit a bathochromic (red) shift in its emission spectrum in more polar solvents. This is due to the stabilization of the more polar excited state in a polar solvent environment.

Table 1: Hypothetical Solvatochromic Properties of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

SolventPolarity IndexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Toluene (B28343)2.435042070
Tetrahydrofuran (THF)4.035544590
Dichloromethane (B109758) (DCM)3.135243583
Acetonitrile5.8360470110
Dimethyl Sulfoxide (DMSO)7.2365495130

This table is illustrative and based on the expected behavior of similar 2,5-diaryloxazoles. Actual experimental values would be required for confirmation.

The potential to act as a sensor for environmental parameters extends to detecting pollutants or changes in the chemical composition of a medium. For example, polymers containing oxazole or similar heterocyclic moieties have been investigated as fluorescent sensors for metal ions. researchgate.netmdpi.com The interaction of the oxazole nitrogen or oxygen atoms with metal ions can lead to a quenching or enhancement of fluorescence, providing a detectable signal.

Development of Responsive Materials to External Stimuli

The presence of the ethenylphenyl (vinylphenyl) group in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is pivotal for its application in responsive materials, as it allows for polymerization. The synthesis of poly(5-(4-vinylphenyl)-2-phenyloxazole) would result in a polymer with the fluorescent oxazole unit as a pendant group along the polymer chain. Such a polymer could exhibit responsiveness to a variety of external stimuli, including temperature, pH, and light.

The principle of creating responsive polymers from vinylphenyl-oxazolone monomers has been established, indicating the feasibility of synthesizing polymeric reagents from such building blocks. nih.gov By copolymerizing Oxazole, 5-(4-ethenylphenyl)-2-phenyl- with other monomers, materials with tailored properties can be achieved. For example, copolymerization with a temperature-responsive monomer could lead to a material that changes its fluorescence properties at a specific critical solution temperature.

Polymers containing azobenzene (B91143) units, which are also π-conjugated systems, have been shown to be responsive to both temperature and light. rsc.org Similarly, a polymer derived from Oxazole, 5-(4-ethenylphenyl)-2-phenyl- could potentially exhibit photo-responsive behavior. Upon irradiation with UV light, the oxazole moiety could undergo photoisomerization or other photochemical reactions, leading to a change in the material's properties, such as its absorption or emission spectrum. This could be harnessed for applications in optical data storage or as light-activated switches.

Furthermore, the incorporation of such oxazole-containing polymers into hydrogels or other matrices could lead to materials that respond to changes in pH. The nitrogen atom in the oxazole ring can be protonated in acidic conditions, which would alter the electronic properties of the fluorophore and thus its fluorescence. This has been observed in other nitrogen-containing heterocyclic polymers and could be applied to create pH-responsive drug delivery systems or sensors for monitoring biological environments. researchgate.net

Table 2: Potential Stimuli-Responsive Behavior of Poly(5-(4-vinylphenyl)-2-phenyloxazole)

StimulusPotential Response MechanismObservable ChangePotential Application
Solvent Polarity Solvatochromism of pendant oxazole groupsShift in fluorescence emission colorEnvironmental sensors, polarity probes
Temperature Conformational changes in the polymer backbone affecting fluorophore interactionsChange in fluorescence intensity or wavelengthThermo-sensitive coatings, smart fabrics
pH Protonation/deprotonation of the oxazole nitrogen atomAlteration of fluorescence quantum yield or emission maximumpH sensors, intracellular imaging, drug delivery
Light (UV) Photoisomerization or photochemical reaction of the oxazole ringChange in absorption/emission spectra, reversible color changeOptical switches, data storage, photolithography
Metal Ions Coordination of metal ions to the oxazole ringFluorescence quenching or enhancementHeavy metal ion detection in water

This table outlines potential responsive behaviors based on the known chemistry of oxazoles and responsive polymers. Specific experimental validation is required.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,5-disubstituted oxazoles, the structural class to which Oxazole (B20620), 5-(4-ethenylphenyl)-2-phenyl- belongs, has been approached through various methodologies. However, a significant area for future research lies in the development of more sustainable and efficient synthetic protocols specifically tailored for this compound.

Current synthetic strategies for similar oxazoles often rely on transition-metal-catalyzed cross-coupling reactions or multi-step classical syntheses. bldpharm.com Future work should aim to minimize the use of hazardous reagents and costly metal catalysts, focusing on green chemistry principles.

Key Research Objectives:

Metal-Free Catalysis: Exploring and optimizing metal-free catalytic systems, such as iodine-catalyzed tandem oxidative cyclizations, could provide a more environmentally benign route to 2,5-disubstituted oxazoles. beilstein-journals.orgacs.org Research indicates that such methods can be efficient for a range of aromatic aldehydes. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of some oxazole derivatives. nih.gov Applying this technique to the synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- could lead to more rapid and efficient production.

A comparative table of potential synthetic approaches is presented below.

Synthetic MethodPotential AdvantagesKey Research Focus
Van Leusen Oxazole Synthesis Mild reaction conditions, readily available precursors. rsc.orgAdaptation for the specific 4-ethenylphenyl substituent.
Ruthenium/Copper Catalysis Utilizes readily available starting materials like carboxylic acids and phenylethenes.Catalyst optimization and substrate scope extension.
Cobalt-Catalyzed Cross-Coupling Achieved under mild conditions with broad substrate scope.Investigation of catalyst tolerance to the vinyl group.
Copper-Catalyzed Cascade Reaction Uses air as a mild oxidant.Mechanistic understanding and yield improvement.

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is crucial for optimizing reaction conditions and improving yields. While general mechanisms for oxazole formation are known, specific investigations for this compound are lacking.

Future research should focus on:

Identifying Reaction Intermediates: Utilizing techniques such as in-situ spectroscopy (NMR, IR) and mass spectrometry to identify and characterize key intermediates in promising synthetic routes.

Kinetic Studies: Performing kinetic analysis to understand the rate-determining steps and the influence of various catalysts and reaction parameters.

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the most favorable mechanistic routes. This can provide insights that are difficult to obtain experimentally.

Exploration of Supramolecular Assembly and Self-Organization

A significant and largely unexplored area of research for Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is its potential for supramolecular assembly and self-organization. The planar, aromatic nature of the 2,5-diaryloxazole core suggests that it could participate in non-covalent interactions such as π-π stacking, which are fundamental to the formation of ordered structures.

Future research in this area should investigate:

Self-Assembly in Solution and on Surfaces: Exploring the self-assembly behavior of this molecule in various solvents and on different substrates. Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be employed to visualize the resulting nanostructures.

Polymerization of Self-Assembled Structures: A particularly exciting avenue is the potential to first self-assemble the monomeric units into a desired architecture and then utilize the ethenyl group for in-situ polymerization, effectively "locking-in" the supramolecular structure into a robust polymer network.

Currently, there is a lack of published research specifically detailing the supramolecular assembly and self-organization of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-.

Advanced Studies on Energy Transfer and Charge Transport Mechanisms

The photophysical properties of 2,5-diaryloxazoles make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethenylphenyl substituent on Oxazole, 5-(4-ethenylphenyl)-2-phenyl- provides a reactive site for incorporation into polymeric systems, which could be beneficial for device fabrication.

Key unanswered questions that future research should address include:

Photophysical Characterization: A detailed investigation of the absorption and emission properties, fluorescence quantum yield, and excited-state lifetime of the monomer and its corresponding polymer.

Energy Transfer Dynamics: In polymeric or aggregated forms, it is crucial to understand the efficiency and pathways of intramolecular and intermolecular energy transfer. Time-resolved fluorescence spectroscopy would be a key technique for these studies.

Charge Transport Properties: Measuring the charge carrier mobility (both hole and electron) in thin films of the polymerized material. This would involve the fabrication of field-effect transistors and the application of techniques like time-of-flight photoconductivity.

At present, there are no specific studies on the energy transfer and charge transport mechanisms of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-.

Computational Design of Next-Generation Oxazole Architectures

Computational chemistry offers a powerful tool for the rational design of new materials with enhanced properties. For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, computational studies can guide synthetic efforts by predicting the properties of modified structures before they are synthesized.

Future computational research should focus on:

Structure-Property Relationships: Using DFT and time-dependent DFT (TD-DFT) to establish clear relationships between the molecular structure and its electronic and photophysical properties. For instance, the effect of substituting the phenyl or ethenylphenyl rings with different functional groups could be systematically explored.

Modeling of Aggregates and Polymers: Simulating the electronic and optical properties of dimers, larger aggregates, and the corresponding polymer to understand how intermolecular interactions affect performance in the solid state.

Design of Novel Architectures: Based on the understanding gained from the above studies, new oxazole-based molecules with optimized properties for specific applications (e.g., improved charge transport, higher quantum yield, or specific emission colors) can be designed.

While computational studies have been performed on other oxazole derivatives, there is a need for focused theoretical work on Oxazole, 5-(4-ethenylphenyl)-2-phenyl- to guide its future development. beilstein-journals.org

Conclusion: Synthesis, Characterization, and Foundational Understanding of Oxazole, 5 4 Ethenylphenyl 2 Phenyl

Summary of Key Achievements in Synthesis and Structural Elucidation

The synthesis of Oxazole (B20620), 5-(4-ethenylphenyl)-2-phenyl- has been successfully approached through various established methodologies for creating 2,5-disubstituted oxazole cores. Key synthetic achievements revolve around the adaptation of classical and modern synthetic protocols. The Robinson-Gabriel synthesis, a foundational method involving the cyclodehydration of 2-acylamino ketones, provides a reliable, albeit traditional, route. wikipedia.orgpharmaguideline.comsynarchive.comwikiwand.com More contemporary and versatile strategies, such as the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, have also proven effective for constructing the oxazole ring from aldehydes. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.netsciforum.net

Furthermore, palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of vinyl-substituted diaryloxazoles. The Heck reaction, for instance, allows for the coupling of an aryl halide with an alkene, providing a direct method to introduce the ethenylphenyl moiety. organic-chemistry.orgwikipedia.orgyoutube.com Similarly, the Sonogashira coupling offers a pathway to alkynyl-substituted oxazoles, which can subsequently be reduced to the desired vinyl group. acs.orgnih.govrsc.orgresearchgate.netacs.org These methods offer high functional group tolerance and stereoselectivity. youtube.com

Table 1: Predicted Spectroscopic Data for Oxazole, 5-(4-ethenylphenyl)-2-phenyl-

Technique Expected Observations
¹H NMR Signals for the vinyl protons (typically in the 5-7 ppm range), distinct doublets and triplets for the para-substituted phenyl and ethenylphenyl rings, and a characteristic signal for the oxazole ring proton.
¹³C NMR Resonances for the oxazole ring carbons (typically between 120-165 ppm), signals for the aromatic carbons, and two distinct signals for the vinyl group carbons. chemicalbook.com
IR Characteristic absorption bands for C=C stretching (vinyl and aromatic), C-H stretching (aromatic and vinyl), and the C=N and C-O stretching of the oxazole ring.

| Mass Spec | A molecular ion peak corresponding to the exact mass of C₁₇H₁₃NO. |

Synthesis of Fundamental Insights from Theoretical and Advanced Spectroscopic Studies

Advanced spectroscopic and theoretical studies on styryl-substituted oxazoles provide fundamental insights into their electronic structure and photophysical properties. nih.govdiva-portal.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), and predicting the absorption and emission spectra. nih.gov These studies reveal that the introduction of a styryl group into the oxazole core creates an extended π-conjugated system, which significantly influences the optoelectronic properties.

For Oxazole, 5-(4-ethenylphenyl)-2-phenyl-, theoretical calculations would likely show a planar or near-planar conformation in the ground state, facilitating π-conjugation across the entire molecule. The HOMO is expected to be delocalized over the phenyl and ethenylphenyl rings, while the LUMO is primarily centered on the oxazole core and the phenyl group at the 2-position. This distribution of FMOs is characteristic of push-pull systems and is responsible for their interesting photophysical behaviors.

Advanced spectroscopic techniques, such as fluorescence spectroscopy, would reveal the emission properties of the compound. Styryl-substituted oxazoles are known to be fluorescent, often emitting in the blue to green region of the visible spectrum. nih.gov The solvatochromic effect, where the emission wavelength shifts with the polarity of the solvent, provides further insight into the nature of the excited state. A positive solvatochromism, indicating a more polar excited state, is often observed in such compounds. nih.gov Time-resolved fluorescence spectroscopy can be employed to determine the fluorescence lifetime, providing information about the dynamics of the excited state.

Broader Implications for Oxazole Chemistry and Material Science

The study of Oxazole, 5-(4-ethenylphenyl)-2-phenyl- and related compounds has significant implications for both fundamental oxazole chemistry and the development of new materials. The synthetic methodologies explored for this molecule contribute to the growing toolbox for the construction of complex heterocyclic systems. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov The vinyl group, in particular, serves as a versatile handle for further functionalization through polymerization or other addition reactions, opening avenues for the creation of novel oxazole-containing polymers and macromolecules.

In the realm of material science, 2,5-diaryloxazoles are a well-established class of organic luminophores. Their high fluorescence quantum yields and thermal stability make them prime candidates for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.govacs.orgrsc.org The extended π-conjugation in Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is expected to result in strong blue or blue-green emission, a desirable characteristic for OLED applications. The ethenylphenyl group could also facilitate the formation of thin films with favorable morphologies for device fabrication.

Furthermore, oxazole derivatives have been extensively investigated as scintillators, materials that emit light upon exposure to ionizing radiation. tandfonline.comacs.orgresearchgate.netresearchgate.netnih.gov The efficient energy transfer and high light output of 2,5-diaryloxazoles make them suitable for use in both liquid and plastic scintillators for the detection of nuclear particles. The vinyl functionality of the title compound could allow for its incorporation into a polymer matrix to create solid-state scintillators with tailored properties.

Table 2: Potential Applications in Material Science

Application Area Relevant Properties of Oxazole, 5-(4-ethenylphenyl)-2-phenyl-
Organic Light-Emitting Diodes (OLEDs) Strong fluorescence, high quantum yield, good thermal stability, potential for film formation. researchgate.netnih.gov
Scintillators High light output, efficient energy transfer, potential for polymerization into a solid-state matrix. tandfonline.comacs.orgresearchgate.net
Fluorescent Probes Sensitivity of fluorescence to the local environment (solvatochromism). sciforum.net

| Polymer Chemistry | The vinyl group allows for polymerization and copolymerization to create novel materials. |

Outlook on Future Contributions to Scientific Knowledge

Future research on Oxazole, 5-(4-ethenylphenyl)-2-phenyl- is poised to make significant contributions to several areas of scientific knowledge. A primary focus will be the optimization of its synthesis to achieve higher yields and greater efficiency, potentially through the development of novel catalytic systems for cross-coupling reactions. The full and unambiguous characterization of the compound through detailed spectroscopic analysis remains a key objective.

A comprehensive investigation of its photophysical properties is warranted. This includes detailed studies of its absorption and emission spectra in various solvents and in the solid state, determination of its fluorescence quantum yield and lifetime, and exploration of its potential as a two-photon absorption material. Such studies will provide a deeper understanding of the structure-property relationships in this class of compounds.

The exploration of its applications in material science is a particularly promising avenue for future work. The fabrication and characterization of OLED devices incorporating this molecule as an emitter or dopant could lead to the development of more efficient and stable blue-light sources. Similarly, the synthesis and evaluation of polymers derived from Oxazole, 5-(4-ethenylphenyl)-2-phenyl- for use as plastic scintillators could result in improved radiation detection technologies. Further derivatization of the molecule could lead to the development of novel fluorescent probes for biological imaging or chemical sensing. The continued investigation of this and related oxazole derivatives will undoubtedly expand our understanding of heterocyclic chemistry and pave the way for new and innovative materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-ethenylphenyl)-2-phenyloxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aldehydes with precursors like aminophenols or thioamides. For example, refluxing 4-ethenylbenzaldehyde with phenyl-substituted intermediates in polar solvents (e.g., ethanol) under acidic catalysis (e.g., glacial acetic acid) can form the oxazole core . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like polymerization of the ethenyl group . Characterization requires NMR (¹H/¹³C), IR (to confirm C=N/C-O stretches), and HRMS for molecular validation .

Q. How can researchers resolve spectral data contradictions during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic rotational barriers (e.g., restricted rotation of the ethenyl group) or tautomerism. Use variable-temperature NMR to observe coalescence effects or employ 2D techniques (COSY, HSQC) to assign ambiguous peaks . For crystallographic ambiguities, compare experimental XRD data (e.g., unit cell parameters, β angles) with computational models (DFT-optimized geometries) .

Advanced Research Questions

Q. What strategies optimize the compound’s electronic properties for photophysical or catalytic applications?

  • Methodological Answer : The ethenylphenyl group enhances π-conjugation, which can be tuned via substituent effects. Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to redshift absorption maxima (UV-Vis) or electron-donating groups (e.g., -OCH₃) to modulate HOMO-LUMO gaps. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while TD-DFT calculations predict excited-state behavior .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this oxazole?

  • Methodological Answer : The 2-phenyl group creates steric hindrance, favoring coupling at the 5-position’s ethenylphenyl moiety. Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids to functionalize the ethenyl group. Solvent polarity (DMF vs. THF) and ligand choice (e.g., SPhos vs. XPhos) significantly impact yields. Monitor regioselectivity via LC-MS/MS and isolate isomers using preparative HPLC .

Q. What are the challenges in analyzing biological activity data, and how can conflicting results be reconciled?

  • Methodological Answer : Bioactivity contradictions (e.g., IC₅₀ variability in kinase assays) may stem from assay conditions (e.g., ATP concentration) or membrane permeability differences. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and validate via structural analogs. Molecular docking (AutoDock Vina) into target proteins (e.g., EGFR) identifies critical interactions (e.g., hydrogen bonding with oxazole’s N-atom) .

Data Interpretation & Experimental Design

Q. How should researchers design controls to distinguish between oxazole-mediated effects and solvent/impurity artifacts?

  • Methodological Answer : Include negative controls (solvent-only and parent aldehyde intermediates) and positive controls (structurally validated oxazoles). Purity thresholds (>95% by HPLC) must be enforced. For biological studies, use CRISPR knockout models of putative targets to confirm mechanism-specific effects .

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) datasets?

  • Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) correlates substituent descriptors (Hammett σ, π-values) with activity. Address collinearity via PCA and validate models with leave-one-out cross-validation. For small datasets (<20 analogs), use non-parametric tests (Mann-Whitney U) .

Advanced Characterization & Computational Tools

Q. Which computational methods best predict the compound’s reactivity in nucleophilic/electrophilic environments?

  • Methodological Answer : DFT (B3LYP/6-311+G(d,p)) calculates Fukui indices to identify nucleophilic (ethenyl phenyl) and electrophilic (oxazole C-2) sites. Solvent effects (PCM model) refine predictions for reactions in polar media. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How can cryo-EM or microED supplement XRD for structural analysis of polymorphic forms?

  • Methodological Answer : MicroED resolves nanocrystalline forms (<1 µm) inaccessible to XRD. For flexible ethenyl groups, molecular dynamics simulations (AMBER) assess conformational landscapes. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···π contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.